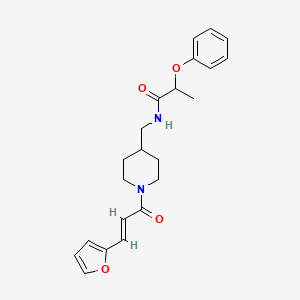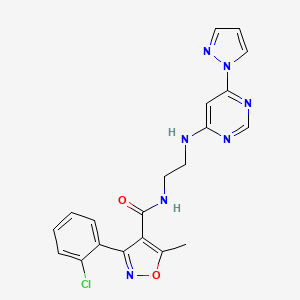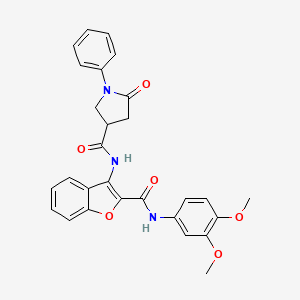
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FAPA and has been synthesized through a specific method.
科学研究应用
FAPA has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other related disorders. FAPA has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
作用机制
FAPA acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor. This mechanism of action is important because dopamine is a neurotransmitter that plays a key role in reward and motivation pathways in the brain. By blocking the activity of dopamine at the D3 receptor, FAPA may be able to reduce the rewarding effects of drugs of abuse and decrease the likelihood of relapse.
Biochemical and Physiological Effects:
FAPA has been shown to have various biochemical and physiological effects. In animal studies, FAPA has been shown to decrease drug self-administration and drug-seeking behavior. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. Additionally, FAPA has been shown to have anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of FAPA is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other related disorders. Additionally, FAPA has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of Parkinson's disease. However, one limitation of FAPA is that it has not been extensively studied in humans, which means its safety and efficacy in humans is not well understood.
未来方向
There are several future directions for research on FAPA. One direction is to further investigate its potential use in the treatment of addiction and other related disorders. Another direction is to investigate its potential use in the treatment of Parkinson's disease. Additionally, further studies are needed to understand the safety and efficacy of FAPA in humans. Finally, research is needed to identify any potential side effects or limitations of FAPA that may impact its use in clinical settings.
Conclusion:
In conclusion, FAPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized through a specific method and has been studied for its potential use in the treatment of addiction and other related disorders, as well as Parkinson's disease. FAPA acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other related disorders. While FAPA has several advantages, further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of FAPA involves the reaction between piperidine, furan-2-carbaldehyde, and 2-(2-phenoxyethoxy)acetyl chloride. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17(28-20-6-3-2-4-7-20)22(26)23-16-18-11-13-24(14-12-18)21(25)10-9-19-8-5-15-27-19/h2-10,15,17-18H,11-14,16H2,1H3,(H,23,26)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKRNZYBNZVOK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B2788605.png)
![2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2788606.png)
![5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2788611.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2788614.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2788616.png)


![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)